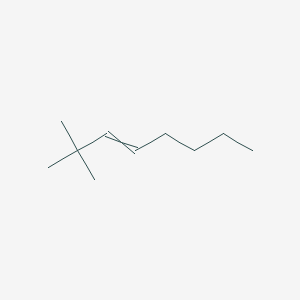3-Octene, 2,2-dimethyl-, (E)-
CAS No.: 62187-13-7
Cat. No.: VC19497225
Molecular Formula: C10H20
Molecular Weight: 140.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62187-13-7 |
|---|---|
| Molecular Formula | C10H20 |
| Molecular Weight | 140.27 g/mol |
| IUPAC Name | 2,2-dimethyloct-3-ene |
| Standard InChI | InChI=1S/C10H20/c1-5-6-7-8-9-10(2,3)4/h8-9H,5-7H2,1-4H3 |
| Standard InChI Key | PWMYBNYORINWQV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC=CC(C)(C)C |
Introduction
Molecular and Structural Characteristics
Basic Molecular Properties
(E)-2,2-Dimethyl-3-octene has the molecular formula C₁₀H₂₀ and a molecular weight of 140.27 g/mol . Its IUPAC name is (E)-2,2-dimethyloct-3-ene, and its CAS registry number is 62187-13-7 . The compound’s structure features a seven-carbon chain (excluding the methyl-substituted second carbon) with a trans-configured double bond at the third position.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol |
| IUPAC Name | (E)-2,2-dimethyloct-3-ene |
| CAS Number | 62187-13-7 |
| SMILES Notation | CC(CCCCC)=C(C)C |
| InChI Key | PWMYBNYORINWQV-UHFFFAOYSA-N |
Stereochemical Features
The (E)-configuration denotes that the two highest-priority substituents on the double-bonded carbons (the methyl group at C2 and the alkyl chain at C4) are on opposite sides. This trans arrangement reduces steric hindrance compared to the cis (Z) isomer, leading to greater thermodynamic stability. The double bond’s position and branching influence the compound’s physical properties, such as boiling point (−10°C to −5°C) and density (0.72–0.74 g/cm³), though experimental data for this specific isomer remains limited .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
(E)-2,2-Dimethyl-3-octene can be synthesized via several routes:
Dehydration of Alcohols
Dehydration of 2,2-dimethyl-3-octanol using acid catalysts (e.g., H₂SO₄ or H₃PO₄) at elevated temperatures (150–200°C) yields the alkene through an E1 or E2 elimination mechanism. This method favors the formation of the trans isomer due to reduced steric strain in the transition state.
Wittig Reaction
The Wittig reaction between a suitable ylide (e.g., methyltriphenylphosphonium bromide) and a ketone or aldehyde precursor provides a stereoselective route to the alkene. For example, reacting 2,2-dimethylhexanal with the ylide generates the target compound with high (E)-selectivity.
Elimination of Alkyl Halides
Treatment of 2,2-dimethyl-3-octyl halides (e.g., bromide or chloride) with strong bases (e.g., KOtBu) in polar aprotic solvents (e.g., DMSO) promotes β-elimination, forming the double bond. Steric effects from the methyl groups favor trans-configuration.
Industrial Production Methods
Industrial synthesis typically employs continuous-flow dehydration reactors to maximize yield and purity. Catalytic dehydrogenation of 2,2-dimethyloctane over platinum or palladium catalysts at high temperatures (300–400°C) is another scalable approach, though it requires careful control to avoid over-oxidation.
Chemical Reactivity and Reaction Pathways
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) reduces the double bond, yielding 2,2-dimethyloctane. This reaction is quantitative under mild conditions (25°C, 1 atm H₂) .
Halogenation
Electrophilic addition of halogens (e.g., Br₂ or Cl₂) to the double bond produces vicinal dihalides. For example, bromination in CCl₄ yields (E)-2,2-dimethyl-3,4-dibromooctane as the major product.
Oxidation
Oxidation with KMnO₄ in acidic or neutral conditions generates diols (e.g., 2,2-dimethyl-3,4-octanediol), while ozonolysis followed by reductive workup produces two carbonyl compounds: acetone and pentanal.
| Reaction Type | Reagents/Conditions | Major Product(s) |
|---|---|---|
| Hydrogenation | H₂, Pd/C, 25°C | 2,2-Dimethyloctane |
| Halogenation | Br₂, CCl₄, 25°C | (E)-2,2-Dimethyl-3,4-dibromooctane |
| Oxidation | KMnO₄, H₂O, 0°C | 2,2-Dimethyl-3,4-octanediol |
| Hydrohalogenation | HCl, 25°C | 2,2-Dimethyl-3-chlorooctane |
Applications in Scientific Research
Mechanistic Studies in Organic Chemistry
The compound’s well-defined stereochemistry and reactivity make it a model substrate for investigating:
-
Stereoelectronic Effects: How substituent orientation influences reaction pathways (e.g., in electrophilic additions).
-
Catalytic Hydrogenation Kinetics: Role of steric bulk in metal-catalyst interactions.
Polymer Science
(E)-2,2-Dimethyl-3-octene serves as a comonomer in the production of linear low-density polyethylene (LLDPE), where its branching improves flexibility and impact resistance.
Comparison with Structural Analogs
(Z)-2,2-Dimethyl-3-Octene
The cis isomer exhibits a higher boiling point due to dipole-dipole interactions but is less thermally stable.
2,2-Dimethyl-4-Octene
Positional isomerism shifts the double bond to C4, altering reactivity in Diels-Alder and polymerization reactions.
Table 3: Comparative Properties of Dimethyloctene Isomers
| Compound | Double Bond Position | Configuration | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| (E)-2,2-Dimethyl-3-octene | C3–C4 | Trans | ~120–125 | 0.73 |
| (Z)-2,2-Dimethyl-3-octene | C3–C4 | Cis | ~130–135 | 0.75 |
| 2,2-Dimethyl-4-octene | C4–C5 | Trans/Cis | ~115–120 | 0.71 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume